2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid
CAS No.: 773121-23-6
Cat. No.: VC6698603
Molecular Formula: C11H9F3O3
Molecular Weight: 246.185
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 773121-23-6 |
|---|---|
| Molecular Formula | C11H9F3O3 |
| Molecular Weight | 246.185 |
| IUPAC Name | (E)-2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C11H9F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b7-6+ |
| Standard InChI Key | SZHVEHBNTSXDOL-UHFFFAOYSA-N |
| SMILES | CC(=CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (E)-2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid, reflecting its trans-configuration (E-isomer) at the double bond . Its molecular formula is C₁₁H₉F₃O₃, with a molecular weight of 246.18 g/mol . The presence of the trifluoromethoxy (-OCF₃) group distinguishes it from simpler phenylpropanoic acid derivatives.
Table 1: Key Identifiers of 2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic Acid
Structural Features
The compound’s structure comprises:
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An α,β-unsaturated carboxylic acid group, enabling conjugation and reactivity as a Michael acceptor.
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A methyl group at the α-position, influencing steric and electronic properties.
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A 4-(trifluoromethoxy)phenyl ring, contributing to hydrophobic interactions and resistance to oxidative metabolism.
The trifluoromethoxy group’s strong electron-withdrawing nature polarizes the aromatic ring, affecting the compound’s electronic distribution and intermolecular interactions.
Synthesis and Manufacturing
Synthetic Route
The primary synthesis involves a Knoevenagel condensation between 4-(trifluoromethoxy)benzaldehyde and methyl acrylate, catalyzed by a base such as potassium carbonate (K₂CO₃). This reaction proceeds via a nucleophilic attack of the enolate intermediate on the aldehyde, followed by dehydration to form the α,β-unsaturated ester. Subsequent hydrolysis yields the target carboxylic acid.
Key Reaction Steps:
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Condensation:
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Ester Hydrolysis:
Optimization Considerations
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Catalyst Selection: Amines or weak bases enhance reaction efficiency.
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Solvent Systems: Polar aprotic solvents (e.g., DMF) improve aldehyde solubility.
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Temperature: Moderate heating (50–80°C) accelerates the reaction without promoting side products.
Physicochemical Properties
Lipophilicity and Solubility
The compound’s XLogP3 value of 3.4 indicates significant lipophilicity, primarily due to the trifluoromethoxy group. This property suggests preferential partitioning into lipid membranes but may limit aqueous solubility. Experimental solubility data remain unpublished, though analogues with similar structures typically exhibit solubility in DMSO or ethanol.
Hydrogen Bonding and Rotational Freedom
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Hydrogen Bond Acceptors: 6 (three from -OCF₃, two from carboxylic acid, one from ether oxygen) .
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Rotatable Bonds: 3 (C-C bonds in the prop-2-enoic acid chain and phenyl ring linkage) .
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 3.4 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 54.4 Ų |
Biological Activity and Research Applications
Research Applications
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